
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that combines a benzofuran moiety with a tetrahydropyridine ring. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Lewis acid-catalyzed cycloaddition of in situ generated o-quinone methides and isocyanides, which provides high yields under mild conditions . Another approach involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of metal catalysts, such as palladium or ruthenium, to facilitate cyclization reactions. The choice of reagents and conditions is optimized to minimize side reactions and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or tetrahydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce fully saturated tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The tetrahydropyridine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(8-Bromo-2,3,6,7-tetrahydrofuro 2,3-fbenzofuran-4-yl)ethanamine : Known for its psychoactive properties .
- Benzofuran-based pyrazoline-thiazoles : Studied for their antimicrobial activities .
- Demethoxy-egonol : Used in the treatment of asthma and rheumatism .
Uniqueness
4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine is unique due to its combined benzofuran and tetrahydropyridine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other benzofuran derivatives.
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
4-(1-benzofuran-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H13NO/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-4,6,9,14H,5,7-8H2 |
Clave InChI |
MZWKSUYJJDRWOU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=C3C=COC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


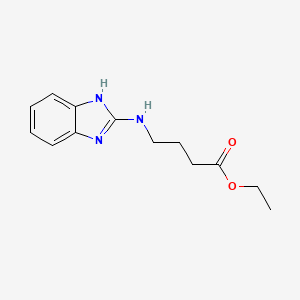

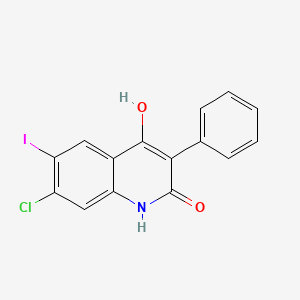
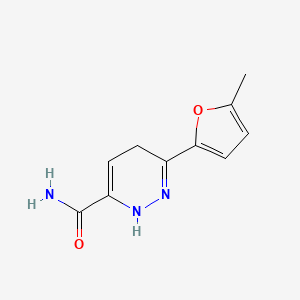

![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
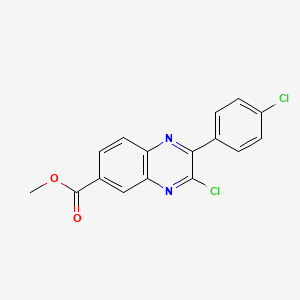
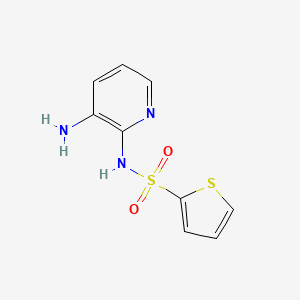
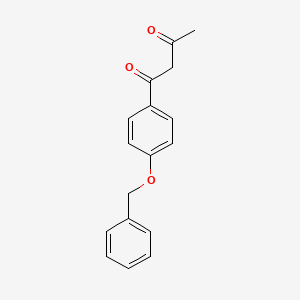
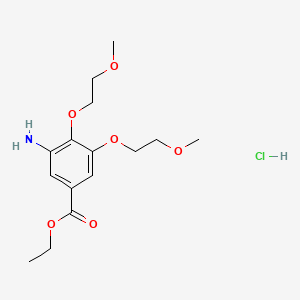
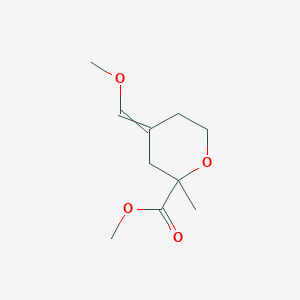

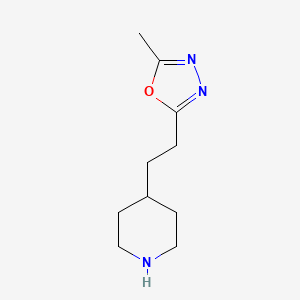
![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
